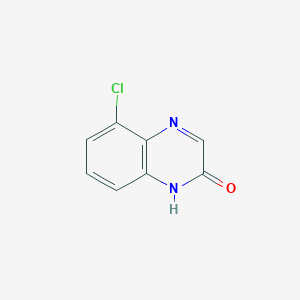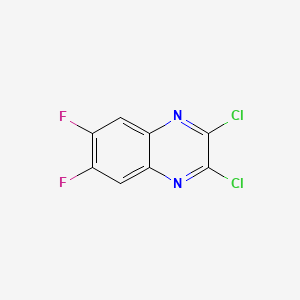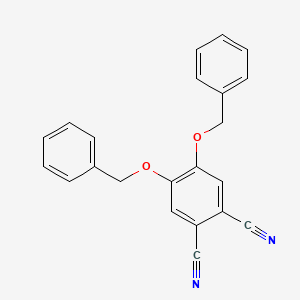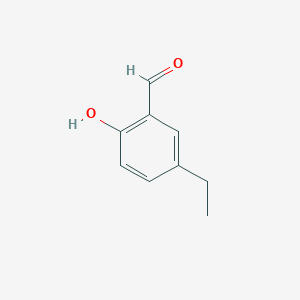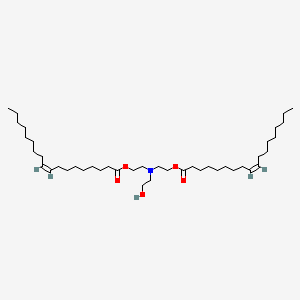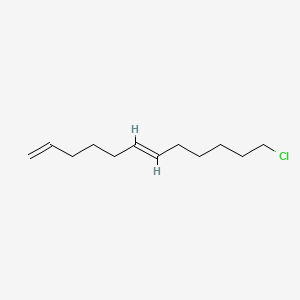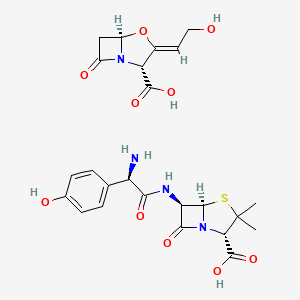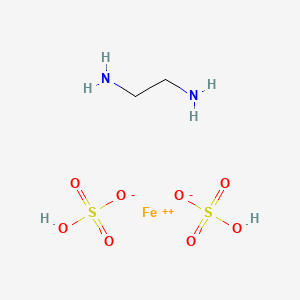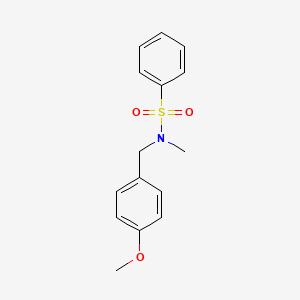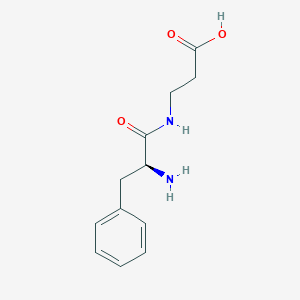
PHE-beta-ALA
Übersicht
Beschreibung
PHE-beta-ALA is a dipeptide formed from L-phenylalanine and β-alanine residues . It has a molecular formula of C12H16N2O3 .
Synthesis Analysis
The synthesis of PHE-beta-ALA involves orthogonal protection/deprotection of selected functional groups . This leads to the exposure of the amino group at the N-terminus, the carboxyl group at the C-terminus, and the phenyl ring of phenylalanine .Molecular Structure Analysis
The PHE-beta-ALA molecule contains a total of 33 bonds . It includes 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 secondary amide (aliphatic) .Chemical Reactions Analysis
The Phe-Phe motif, which PHE-beta-ALA is part of, has been found to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly process is crucial for various applications in nanomedicine .Physical And Chemical Properties Analysis
PHE-beta-ALA has an average mass of 236.267 Da and a monoisotopic mass of 236.116089 Da . It is a small molecule with fast blood clearance and urinary excretion .Wissenschaftliche Forschungsanwendungen
- Applications :
- Applications :
Nanomedicine
Antioxidant Peptides
Supramolecular Helical Structures
Wirkmechanismus
Target of Action
PHE-beta-ALA, a dipeptide formed from β-alanine and L-phenylalanine residues , is believed to interact with protein-protein interactions (PPIs) . PPIs are implicated in the majority of cellular processes by enabling and regulating the function of individual proteins . The Phe-Phe motif, which PHE-beta-ALA is part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
Mode of Action
It’s known that the phe-phe motif can drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly process is believed to be crucial for the biological activities of these peptides .
Biochemical Pathways
For instance, it’s been reported that the Phe-Phe motif can affect the biosynthesis of phenylalanine , which is a precursor of essential secondary products in plants .
Pharmacokinetics
It’s known that the transport of similar compounds across the blood-brain barrier (bbb) can be influenced by an organic cation-sensitive transporter . This suggests that PHE-beta-ALA might also be transported across the BBB via a similar mechanism.
Result of Action
It’s known that the phe-phe motif, which phe-beta-ala is part of, can drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These nanostructures and hydrogels can have various applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PHE-beta-ALA. For instance, it’s been reported that the production and antifungal activity of a similar compound, diketopiperazine cyclo(Pro-Phe), can be influenced by environmental factors . This suggests that the action of PHE-beta-ALA might also be influenced by environmental factors.
Safety and Hazards
Zukünftige Richtungen
Molecules based on the Phe-Phe motif, including PHE-beta-ALA, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The most recent findings on their remarkable properties hold substantial promise for the creation of the next generation nanomedicines .
Eigenschaften
IUPAC Name |
3-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-10(8-9-4-2-1-3-5-9)12(17)14-7-6-11(15)16/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOQXEVNENIIIV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PHE-beta-ALA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



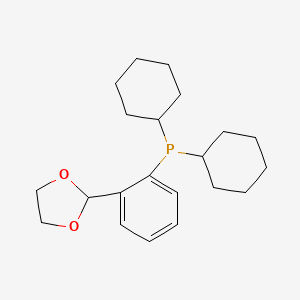
![[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B1600141.png)
